prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
Description
This compound belongs to the chromen-2-one (coumarin) derivative family, characterized by a bicyclic core structure with a ketone group at position 2. The prop-2-en-1-yl (allyl) ester group at the acetoxy side chain enhances its lipophilicity, while the 2,5-dimethoxyphenyl substituent at position 3 contributes electron-donating effects. The methyl group at position 4 and the ether linkage at position 6 further modulate its physicochemical properties, making it a candidate for exploration in medicinal chemistry and material science.
Properties
IUPAC Name |
prop-2-enyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-5-10-28-21(24)13-29-16-7-9-20-17(12-16)14(2)22(23(25)30-20)18-11-15(26-3)6-8-19(18)27-4/h5-9,11-12H,1,10,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBVJQURLJZIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC=C)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves multiple steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.
Introduction of the 2,5-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a 2,5-dimethoxybenzene derivative.
Esterification: The final step involves the esterification of the hydroxyl group on the chromen-2-one core with prop-2-en-1-yl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Structural Analog 1: Allyl {[3-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-6-Ethyl-2-Methyl-4-Oxo-4H-Chromen-7-yl]Oxy}Acetate
Key Differences :
- Core Modification : The benzodioxin moiety replaces the 2,5-dimethoxyphenyl group, introducing a fused oxygen-containing heterocycle. This increases electron density and steric bulk compared to the dimethoxy-substituted aromatic ring .
- Substituent Variations: Position 6: Ethyl group (vs. Position 7: Ether linkage (vs. position 6 in the target compound), altering spatial orientation. Implications: The benzodioxin group may improve binding affinity to enzymes reliant on π-π stacking, while the ethyl group could prolong metabolic stability .
Structural Analog 2: Prop-2-enyl 2-[3-(3-Methoxyphenoxy)-4-Oxo-2-(Trifluoromethyl)Chromen-7-yl]Oxyacetate
Key Differences :
- Substituents: Position 3: 3-Methoxyphenoxy group (vs. 2,5-dimethoxyphenyl), reducing symmetry and modifying electronic effects. Position 2: Trifluoromethyl (CF₃) group (vs. methyl), introducing strong electron-withdrawing effects and increased hydrophobicity . Implications: The CF₃ group enhances metabolic resistance but may reduce solubility. The 3-methoxyphenoxy group offers a different hydrogen-bonding profile compared to the dimethoxy-substituted analog .
Structural Analog 3: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-Dimethoxyphenyl)Acetamide
Key Differences :
- Core Structure : Benzothiazole replaces the chromen-2-one core, shifting from a bicyclic oxygen-containing system to a sulfur-nitrogen heterocycle.
- Implications: The benzothiazole core may confer fluorescence properties or metal-chelating abilities, diverging from the coumarin-based applications of the target compound .
Tabulated Comparison of Key Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
